2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide
Description
This compound features a propanamide backbone with a 1,3-dioxo-isoindoline moiety at the α-position and an N-[2-(4-fluorophenyl)-2-oxoethyl] substituent. Its structural design aligns with derivatives explored for protease inhibition (e.g., matrix metalloproteinases, MMPs) and anticancer activity .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(22-18(25)14-4-2-3-5-15(14)19(22)26)17(24)21-10-16(23)12-6-8-13(20)9-7-12/h2-9,11H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQDYNIXWOEWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.36 g/mol. Its structure features an isoindole core linked to a propanamide moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit antitumor , anti-inflammatory , and antimicrobial activities. The proposed mechanisms include:
- Inhibition of Key Enzymes : Many isoindole derivatives inhibit enzymes critical for tumor growth and proliferation, such as dihydrofolate reductase (DHFR) and various kinases.
- Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells by activating caspase pathways.
- Antioxidant Activity : The presence of dioxo groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
Case Studies and Research Findings
-
Antitumor Efficacy
- A study demonstrated that derivatives similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer models. The mechanism involved the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .
- Anti-inflammatory Properties
-
Antimicrobial Activity
- Preliminary studies revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.6 to 500 μg/mL depending on the strain tested .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of isoindole compounds exhibit cytotoxicity against various cancer cell lines. The presence of the fluorophenyl group is believed to enhance the compound's potency by improving its interaction with biological targets.
Case Study: Anticancer Activity
A study published in PubMed demonstrated that similar isoindole derivatives inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this class of compounds .
Antimicrobial Activity
Research has indicated that compounds containing the isoindole structure possess significant antimicrobial properties. The unique electronic characteristics imparted by the dioxo group may enhance their efficacy against bacterial strains.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Material Science
The compound's unique structural features make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable thin films can be exploited in the development of advanced electronic devices.
Application Example: OLEDs
Research has shown that incorporating isoindole derivatives into OLED materials enhances light emission efficiency due to their favorable charge transport properties .
Biological Imaging
Due to its fluorescent properties, this compound can be utilized in biological imaging applications. The ability to emit light upon excitation allows for its use as a fluorescent probe in cellular imaging studies.
Case Study: Fluorescent Probes
A recent study highlighted the successful application of isoindole-based fluorescent probes in tracking cellular processes in live cells, demonstrating their utility in real-time imaging .
Comparison with Similar Compounds
Core Modifications: Isoindol-1,3-dione Derivatives
Compounds sharing the isoindol-1,3-dione core but differing in substituents include:
Key Observations :
Comparison with Analog Syntheses :
- and describe derivatives synthesized via similar amide couplings, with yields ranging from 15% to 59%, depending on substituent complexity .
- Hydrophobic substituents (e.g., fluorophenylmethyl) often require longer reaction times due to reduced solubility in polar solvents.
Pharmacological and Biochemical Insights
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including amide bond formation and isoindole ring functionalization. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between the isoindole and propanamide moieties.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates for intermediates .
- Temperature control : Maintaining temperatures between 0–25°C during sensitive steps (e.g., cyclization) minimizes side reactions .
Methodological guidance: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- NMR spectroscopy : Analyze and NMR spectra to confirm the presence of the fluorophenyl group (δ ~7.8 ppm for aromatic protons) and isoindole carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula , with a calculated exact mass of 367.09 g/mol .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., isoindole-lactam interactions) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In vitro enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, with IC determination via dose-response curves .
- Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting the fluorophenyl group’s potential role in membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Docking simulations : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or anti-apoptotic proteins. Focus on the isoindole moiety’s π-π stacking with aromatic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly hydrogen bonds involving the carbonyl groups .
- ADMET prediction : Tools like SwissADME predict logP (~2.5) and CNS permeability, critical for optimizing pharmacokinetics .
Q. How to resolve contradictions in observed biological activity across studies?
- Variable assay conditions : Differences in buffer pH or serum content (e.g., FBS%) may alter compound solubility or protein binding. Standardize protocols using guidelines from and .
- Metabolic stability : Test liver microsomal stability (e.g., human CYP450 isoforms) to identify rapid degradation pathways that reduce efficacy in vivo .
- Epigenetic variability : Use isogenic cell lines to control for genetic background effects on activity .
Q. What strategies optimize regioselectivity during functionalization of the isoindole core?
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic aromatic substitution to the 4-position of the isoindole .
- Microwave-assisted synthesis : Enhance reaction specificity for C–H activation steps (e.g., Pd-catalyzed coupling) by reducing side product formation .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during halogenation or sulfonation .
Q. How to design experiments to assess off-target effects in complex biological systems?
- Proteome-wide profiling : Employ affinity-based pull-down assays with biotinylated analogs, followed by LC-MS/MS to identify interacting proteins .
- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify synthetic lethal partners or resistance mechanisms .
- Transcriptomic analysis : RNA-seq of treated vs. untreated cells reveals pathways modulated by the compound (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
